4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid
Description
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid is a substituted butanoic acid derivative featuring a phenyl group at the C2 position and a di-isopropylamino group at the C4 position. This compound is structurally related to disopyramide phosphate (C₂₁H₂₉N₃O₄P), a Class Ia antiarrhythmic agent, where the butanoic acid moiety is part of a larger amide structure . Its IUPAC name and synonyms, such as α-2-[bis(1-methylethyl)amino]ethyl-α-phenyl-2-pyridineacetamide, highlight its branched alkylamino and aromatic substituents, which influence its physicochemical and pharmacological properties .
Properties
CAS No. |
791029-82-8 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H25NO2/c1-12(2)17(13(3)4)11-10-15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19) |
InChI Key |
MMLKALDRWYPPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid typically involves the following steps:
Formation of the Butanoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules. For instance, a Grignard reaction can be used to form the carbon chain.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Di(propan-2-yl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The di(propan-2-yl)amino group can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid
- Structure: Contains a conjugated enoyl group and a dimethoxyphenyl substituent.
- Key Differences: The oxo group at C4 and extended π-conjugation may enhance electronic delocalization, affecting reactivity and binding to biological targets compared to the saturated butanoic acid backbone of the target compound .
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid
- Structure: Features a chlorobutanoyl group and a methylpropanoic acid branch.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid
- Structure: Includes an α,β-unsaturated enoic acid and a methylanilino group.
- Key Differences: The conjugated double bond increases acidity and may alter pharmacokinetic profiles, while the methylanilino group enhances lipophilicity .
4-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
- Structure: Simplified analog lacking the phenyl group but retaining the isopropylamino moiety.
- Key Differences : The absence of the phenyl group reduces aromatic interactions in biological systems, while the hydrochloride salt improves aqueous solubility .
4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid
- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group.
- Key Differences: The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the directly bioactive di-isopropylamino group in the target compound .
Physicochemical Properties
Research Findings and Key Differences
- Bioavailability : The hydrochloride salt in ’s compound demonstrates how salt formation can optimize pharmacokinetics compared to the free acid form .
- Synthetic Utility : Boc-protected derivatives () are critical for stability in acidic conditions, contrasting with the target compound’s direct biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
